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molecular formula C14H11NO B8327656 4-(2-(4-Formylphenyl)-ethenyl)-pyridine

4-(2-(4-Formylphenyl)-ethenyl)-pyridine

Cat. No. B8327656
M. Wt: 209.24 g/mol
InChI Key: AFTNTZPRJHPZGF-UHFFFAOYSA-N
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Patent
US05332651

Procedure details

A mixture of 400 parts of terephthaldehyde, 120 parts of acetic acid and 300 parts of acetic anhydride was refluxed for two hours. 188 parts of 4-picoline were then added over a period of 45 minutes, and the dark brown mixture was refluxed for a further 2 hours. 3300 parts of 1M aqueous hydrochloric acid were then added. The desired product was extracted with toluene and treated with 5M sodium hydroxide to a pH between 5 and 6. The crude solid product was dissolved in hot ethyl acetate and the solution was filtered. Cooling of the filtrate gave the desired product, 4-(2-(4-formylphenyl)-ethenyl)-pyridine.
[Compound]
Name
400
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
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Reaction Step One
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Type
solvent
Reaction Step One
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Type
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Reaction Step Two
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Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][CH:4]=[C:3]([CH:9]=[O:10])[CH:2]=1.C(OC(=O)C)(=O)C.[N:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1.Cl>C(O)(=O)C>[CH:9]([C:3]1[CH:2]=[CH:1][C:6]([CH:7]=[CH:24][C:21]2[CH:22]=[CH:23][N:18]=[CH:19][CH:20]=2)=[CH:5][CH:4]=1)=[O:10]

Inputs

Step One
Name
400
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the dark brown mixture was refluxed for a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The desired product was extracted with toluene
ADDITION
Type
ADDITION
Details
treated with 5M sodium hydroxide to a pH between 5 and 6
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid product was dissolved in hot ethyl acetate
FILTRATION
Type
FILTRATION
Details
the solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the filtrate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C=CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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